molecular formula C5H6Cl2N2O2S B1586251 5-chloro-1,3-dimethyl-1H-pyrazole-4-sulfonyl chloride CAS No. 88398-93-0

5-chloro-1,3-dimethyl-1H-pyrazole-4-sulfonyl chloride

Cat. No. B1586251
CAS RN: 88398-93-0
M. Wt: 229.08 g/mol
InChI Key: HWGVUNSKAPCFNF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Chloro-1,3-dimethyl-1H-pyrazole-4-sulfonyl chloride is a laboratory chemical . It is used as a pharmaceutical intermediate . The CAS number for this compound is 88398-93-0 .


Synthesis Analysis

The synthesis of (5-chloro-1,3-dimethyl-1H-pyrazol-4-yl) (2-fluorophenyl) methanone, a key intermediate in the preparation of zolazepam, has been reconsidered . The previous report for the preparation of this compound consists of acylation of 5-chloro-1,3-dimethylpyrazole (prepared from chlorination of 1,3-dimethyl-5-pyrazolone) by 2-fluorobenzoyl chloride . The new method involves the preparation of this compound via chlorination of (5-hydroxy-1,3-dimethyl-1H-pyrazol-4-yl) (2-fluorophenyl) methanone, which was prepared by acylation of 1,3-dimethyl-5-pyrazolone .


Molecular Structure Analysis

The molecular formula of 5-chloro-1,3-dimethyl-1H-pyrazole-4-sulfonyl chloride is C5H7ClN2O2S . The average mass is 130.576 Da and the monoisotopic mass is 130.029770 Da .


Chemical Reactions Analysis

The synthesis of zolazepam involves several steps, including methyl amination, acylation, conversion of bromoacetamide derivative to the azidoacetamide, catalytic hydrogenation of the azidoacetamide derivative, and cyclization to the diazepinones .

Scientific Research Applications

Chemical Synthesis

  • Azide Ring-Opening-Ring-Closure Reactions : 5-Chloro-1-methylpyrazole-4-carboxaldehydes react with sodium azide in dimethyl sulfoxide to produce a mixture of cyanopyrazoles and hydroxypyrazoles, demonstrating the utility of 5-chloro-1,3-dimethyl-1H-pyrazole-4-sulfonyl chloride in complex chemical transformations (Becher et al., 1992).

Medicinal Chemistry

  • Sulfonamide Derivatives Synthesis : The sulfonylation of 4-amino-1H pyrazoles with p-toluenesulfonyl chloride, a process related to 5-chloro-1,3-dimethyl-1H-pyrazole-4-sulfonyl chloride, yields various sulfonylated aminopyrazoles. These compounds are characterized by IR, UV, 1H NMR spectroscopy, and mass spectrometry, showing the compound's relevance in medicinal chemistry (Povarov et al., 2017).

Synthesis of Novel Compounds

  • Non-Classical Transformation for Ligands : A study on a compound structurally similar to 5-chloro-1,3-dimethyl-1H-pyrazole-4-sulfonyl chloride, focusing on its reactions and potential as a ligand for benzodiazepine receptors (Maggio et al., 2013).

Biochemical Research

  • Sulfonamides as Carbonic Anhydrase Inhibitors : Sulfonamide derivatives of heterocyclic compounds, similar to 5-chloro-1,3-dimethyl-1H-pyrazole-4-sulfonyl chloride, are studied for their ability to inhibit human carbonic anhydrases, an important target in biochemical research (Komshina et al., 2020).

Antibacterial Applications

  • Synthesis and Biological Activity : The synthesis of 3,5-dimethyl-1H-pyrazole derivatives, which includes similar structures to 5-chloro-1,3-dimethyl-1H-pyrazole-4-sulfonyl chloride, was researched for their potential antibacterial activity, showing the compound's relevance in pharmaceutical and antibacterial research (Al-Smaisim, 2012).

Safety And Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard . It causes severe skin burns and eye damage . Precautionary measures include not breathing dust/fume/gas/mist/vapors/spray, washing face, hands and any exposed skin thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, and storing it locked up .

properties

IUPAC Name

5-chloro-1,3-dimethylpyrazole-4-sulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6Cl2N2O2S/c1-3-4(12(7,10)11)5(6)9(2)8-3/h1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWGVUNSKAPCFNF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1S(=O)(=O)Cl)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6Cl2N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10380385
Record name 5-chloro-1,3-dimethyl-1H-pyrazole-4-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10380385
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-chloro-1,3-dimethyl-1H-pyrazole-4-sulfonyl chloride

CAS RN

88398-93-0
Record name 5-chloro-1,3-dimethyl-1H-pyrazole-4-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10380385
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-chloro-1,3-dimethyl-1H-pyrazole-4-sulfonyl chloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Into 150 xl of chlorosulfonic acid was added dropwise under cooling at 5° C. or lower, 30 g (0.23 ml) of 5-chloro-1,3-dimethylpyrazole. After the addition, the mixture was stirred at 100° C. for 8 hours. Then, the reaction mixture was cooled to 80° C., followed by dropwise addition of 36 g of thionyl chloride over 30 minutes After the addition, the mixture was stirred at 100° C. for an additional 2 hours. The reaction mixture was cooled on ice and poured carefully into ice-water, whereby crude 5-chloro-1,3-dimethylpyrazole-4-sulfonylchloride (50 g) was formed as crystals. Subsequently, into a solution of 40 g of dimethylamine in 250 ml of THF, the above compound was added under cooling and the reaction mixture was stirred at room temperature for 3 hours. After the reaction, THF was evaporated under reduced pressure and into the residue was added ether and washed with water. After drying and evaporating the etherial solution, there was obtained 47 g of the title compound m.p. 53 -55° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.23 mL
Type
reactant
Reaction Step Two
Quantity
36 g
Type
reactant
Reaction Step Three
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-chloro-1,3-dimethyl-1H-pyrazole-4-sulfonyl chloride
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
5-chloro-1,3-dimethyl-1H-pyrazole-4-sulfonyl chloride
Reactant of Route 3
5-chloro-1,3-dimethyl-1H-pyrazole-4-sulfonyl chloride
Reactant of Route 4
5-chloro-1,3-dimethyl-1H-pyrazole-4-sulfonyl chloride
Reactant of Route 5
5-chloro-1,3-dimethyl-1H-pyrazole-4-sulfonyl chloride
Reactant of Route 6
Reactant of Route 6
5-chloro-1,3-dimethyl-1H-pyrazole-4-sulfonyl chloride

Citations

For This Compound
2
Citations
A Nordqvist, G O'Mahony, M Fridén‐Saxin… - …, 2017 - Wiley Online Library
The mineralocorticoid receptor (MR) is a nuclear hormone receptor involved in the regulation of body fluid and electrolyte homeostasis. In this study we explore selectivity triggers for a …
A van Loevezijn, J Venhorst… - Journal of medicinal …, 2011 - ACS Publications
The 5-HT 6 receptor (5-HT 6 R) has been in the spotlight for several years regarding CNS-related diseases. We set out to discover novel, neutral 5-HT 6 R antagonists to improve off-…
Number of citations: 53 pubs.acs.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.